molecular formula C11H14ClN3 B13968744 2-(Piperazin-1-yl)benzonitrile hydrochloride

2-(Piperazin-1-yl)benzonitrile hydrochloride

Cat. No.: B13968744
M. Wt: 223.70 g/mol
InChI Key: SUARGSDVIKXJKG-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H14ClN3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of piperazine with benzonitrile under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are designed to maximize yield and purity while minimizing the use of hazardous reagents. For example, a preparation method using ®-1-BOC-3-hydroxymethyl piperazine as a starting material involves four-step reactions including PMBCl protection, esCl activation, TMSCN cyanation, and ACE-Cl removal .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)benzonitrile hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)benzonitrile hydrochloride is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

2-piperazin-1-ylbenzonitrile;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H

InChI Key

SUARGSDVIKXJKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C#N.Cl

Origin of Product

United States

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